N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid
Description
Overview of N-[(1-Benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic Acid
This compound is a supramolecular salt comprising two distinct moieties: a pyrimidine-carboxamide derivative and a maleic acid component. The pyrimidine core is substituted with a methoxy group at the 4-position and a methyl group at the 2-position, while the carboxamide side chain is linked to a benzylpyrrolidinylmethyl group. The (Z)-but-2-enedioic acid (maleic acid) forms ionic and hydrogen bonds with the pyrimidine-carboxamide moiety, stabilizing the crystal lattice.
Key structural features include:
- Pyrimidine ring : A six-membered heterocycle with nitrogen atoms at positions 1 and 3.
- Benzylpyrrolidinylmethyl group : A bicyclic amine providing steric bulk and potential hydrogen-bonding sites.
- Maleic acid : A dicarboxylic acid facilitating salt formation through proton transfer.
The molecular formula of the compound is C₂₃H₂₈N₄O₃·C₄H₄O₄ , with a molecular weight of 524.53 g/mol. Its crystalline structure has been characterized via X-ray diffraction, revealing intermolecular interactions such as N–H···O hydrogen bonds (2.72–2.75 Å) and C–O bond distortions indicative of proton transfer.
Historical Context and Discovery
The compound emerged from efforts to optimize pyrimidine derivatives for pharmaceutical applications. Early work on PDE9 inhibitors, such as those described in JP2012515761A , demonstrated the importance of azetidine and pyrimidine moieties in modulating enzymatic activity. Parallel research on fused pentacyclic imidazoles (e.g., EP3436459B1 ) highlighted the role of aromatic heterocycles in TNFα signaling modulation.
The specific synthesis of N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide was first reported in 2024, utilizing a multi-step protocol involving:
- Condensation of 4-methoxy-2-methylpyrimidine-5-carboxylic acid with (1-benzylpyrrolidin-2-yl)methanamine.
- Salt formation with maleic acid under controlled pH conditions.
Maleic acid was selected as a counterion due to its favorable pKa difference (∆pKa = 2.20) relative to the pyrimidine base, ensuring stable salt formation.
Significance in Contemporary Chemical Research
This compound has garnered attention for three primary reasons:
- Structural complexity : The integration of pyrimidine, pyrrolidine, and maleic acid motifs provides a template for studying supramolecular assembly.
- Biological relevance : Pyrimidine derivatives are known to interact with enzymes involved in nucleotide synthesis and inflammatory pathways.
- Synthetic versatility : The carboxamide linkage enables modular derivatization, making the compound a valuable intermediate in medicinal chemistry.
Recent studies have explored its potential as a kinase inhibitor analog, leveraging the pyrimidine core’s ability to occupy ATP-binding pockets. Additionally, its maleate salt form enhances solubility, a critical factor in drug formulation.
Objectives and Scope of the Review
This review aims to:
- Consolidate existing data on the compound’s synthesis, structure, and physicochemical properties.
- Analyze its role in advancing supramolecular chemistry and drug discovery.
- Identify gaps in current knowledge, such as its electronic properties and binding affinities.
The scope excludes toxicological and pharmacokinetic data, focusing instead on foundational chemical insights.
Table 1: Key Physicochemical Properties
Properties
CAS No. |
84332-28-5 |
|---|---|
Molecular Formula |
C50H60N8O16 |
Molecular Weight |
1029.1 g/mol |
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/2C19H24N4O2.3C4H4O4/c2*1-14-20-12-17(19(22-14)25-2)18(24)21-11-16-9-6-10-23(16)13-15-7-4-3-5-8-15;3*5-3(6)1-2-4(7)8/h2*3-5,7-8,12,16H,6,9-11,13H2,1-2H3,(H,21,24);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1- |
InChI Key |
LHLILHWDSNERKL-NADWBWQFSA-N |
Isomeric SMILES |
CC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC3=CC=CC=C3.CC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC3=CC=CC=C3.CC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The preparation of N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid generally involves:
- Synthesis of the substituted pyrrolidine intermediate (1-benzylpyrrolidin-2-yl)methyl amine.
- Preparation of the 4-methoxy-2-methylpyrimidine-5-carboxylic acid or its activated derivative.
- Coupling of the amine and carboxylic acid derivatives to form the carboxamide linkage.
- Formation of the salt with (Z)-but-2-enedioic acid (maleic acid).
Preparation of the Pyrrolidine Intermediate
The 1-benzylpyrrolidin-2-yl)methyl amine moiety is typically prepared by:
- Starting from pyrrolidine or 2-pyrrolidinone derivatives.
- Benzylation at the nitrogen atom using benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.
- Introduction of the methylamine substituent at the 2-position via reductive amination or nucleophilic substitution.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation of pyrrolidine | Benzyl chloride, NaHCO3 or K2CO3, solvent (e.g., acetonitrile), 25-50°C, 4-12 h | 70-90 | Mild base to avoid over-alkylation |
| Introduction of methylamine substituent | Reductive amination with formaldehyde and ammonium acetate or methylamine, NaBH3CN, MeOH, rt | 60-85 | Controlled pH to avoid side reactions |
Synthesis of 4-Methoxy-2-methylpyrimidine-5-carboxylic Acid Derivative
The pyrimidine carboxamide portion is prepared by:
- Starting from 4-methoxy-2-methylpyrimidine.
- Introduction of a carboxylic acid group at the 5-position via lithiation and carboxylation or via nitrile hydrolysis.
- Activation of the carboxylic acid to an acid chloride or active ester (e.g., using thionyl chloride or carbodiimides like EDCI).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carboxylation | n-BuLi, CO2 gas, THF, -78°C to rt | 50-75 | Low temperature to control regioselectivity |
| Acid chloride formation | Thionyl chloride, reflux, 2-4 h | 80-95 | Anhydrous conditions required |
Amide Bond Formation
The key step is coupling the amine (pyrrolidine derivative) with the activated pyrimidine carboxylic acid derivative:
- Using acid chloride or activated ester with the amine in anhydrous solvent (e.g., dichloromethane, DMF).
- Base such as triethylamine or DIPEA to scavenge HCl.
- Reaction at 0°C to room temperature for several hours.
Typical conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide coupling | Acid chloride + amine, Et3N, DCM, 0°C to rt, 4-12 h | 70-90 | Purification by column chromatography |
Formation of the (Z)-But-2-enedioic Acid Salt
The final compound is isolated as a salt with (Z)-but-2-enedioic acid (maleic acid):
- Dissolution of the free base amide in a suitable solvent (e.g., ethanol, methanol).
- Addition of stoichiometric maleic acid.
- Crystallization or precipitation of the salt.
- Filtration and drying.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Salt formation | Maleic acid, ethanol, rt, 1-3 h | >95 | Salt improves solubility and stability |
Summary Table of Preparation Methods
| Step | Key Reagents/Conditions | Typical Yield (%) | Key Notes |
|---|---|---|---|
| Pyrrolidine benzylation | Benzyl chloride, base, acetonitrile, 25-50°C | 70-90 | Control base strength to avoid side reactions |
| Methylamine substitution | Reductive amination, NaBH3CN, MeOH, rt | 60-85 | pH control critical |
| Pyrimidine carboxylation | n-BuLi, CO2, THF, -78°C to rt | 50-75 | Low temp for regioselectivity |
| Acid chloride formation | Thionyl chloride, reflux | 80-95 | Anhydrous conditions required |
| Amide coupling | Acid chloride + amine, Et3N, DCM, 0°C to rt | 70-90 | Purification by chromatography |
| Salt formation | Maleic acid, ethanol, rt | >95 | Salt improves compound properties |
Research Findings and Notes
- The use of thionyl chloride for acid chloride formation is well-documented for pyrimidine carboxylic acids, providing high yields and purity under controlled reflux conditions.
- Reductive amination for introducing the methylamine substituent on the pyrrolidine ring is preferred for its selectivity and mild conditions.
- Salt formation with maleic acid enhances the compound’s solubility and stability , which is critical for pharmaceutical applications.
- Purification steps often involve silica gel chromatography and recrystallization to ensure high purity.
- Reaction monitoring by TLC, NMR, and LC-MS is standard to confirm intermediate and final product identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidine/Piperidine Scaffolds
N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide (CAS 72412-47-6)
- Molecular Formula : C₁₈H₂₂N₄O₂
- Molar Mass : 326.39 g/mol
- Key Differences :
- Replaces the pyrrolidine ring with a piperidine (6-membered) ring.
- Lacks the 2-methyl substituent on the pyrimidine moiety.
- Retains the 4-methoxy and benzyl groups.
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Derivatives
- Key Features :
- Contains a hydroxyl group at the 4-position of the pyrrolidine ring.
- Substituted with a 4-methylthiazole -linked benzyl group instead of pyrimidine.
(2S,Z)-1-Benzyl-N-(4-oxopent-2-en-2-yl)pyrrolidine-2-carboxamide
- Synthesis : Prepared via HATU-mediated coupling in dichloromethane or DMF, purified via column chromatography .
- Comparison: Shares the benzylpyrrolidine core but incorporates an enaminoketone side chain. This structural variation highlights the versatility of pyrrolidine carboxamides in synthetic design .
Acid Component: (Z)- vs. (E)-But-2-Enedioic Acid
- (Z)-But-2-enedioic acid (fumaric acid) is a dicarboxylic acid with a planar, conjugated double bond.
- Comparison with (E)-Isomer : The (E)-isomer (maleic acid) is less stable in aqueous solutions and forms weaker salts. The (Z)-configuration in the target compound may improve salt stability and bioavailability .
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ring Size Effects : Piperidine analogs (e.g., CAS 72412-47-6) exhibit higher molecular weights but reduced steric hindrance compared to pyrrolidine derivatives .
Substituent Impact : The 2-methyl group on the target compound’s pyrimidine may enhance lipophilicity and metabolic stability relative to unmethylated analogs .
Synthetic Routes : HATU-mediated coupling and column chromatography purification are standard for pyrrolidine carboxamides, ensuring high yields and purity .
Biological Activity
N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide, often referred to as a pyrimidine derivative, is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrimidine ring : A six-membered aromatic heterocycle containing nitrogen atoms.
- Benzylpyrrolidine moiety : A five-membered ring structure that contributes to the compound's biological activity.
- Carboxamide group : Enhances solubility and biological interaction.
Molecular Formula
The biological activity of N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may modulate neurotransmitter receptors, impacting neurological functions.
Antipsychotic Effects
Research indicates that related compounds exhibit significant antipsychotic properties. A study evaluated various benzamide derivatives, revealing that certain analogs demonstrated enhanced neuroleptic activity compared to traditional medications like haloperidol. Specifically, the compound cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was found to be over 400 times more potent than metoclopramide in inhibiting stereotypic behavior in rats .
Anticancer Potential
Emerging studies suggest that derivatives of this compound may possess anticancer properties. For example, nucleophosmin 1 (NPM1) inhibitors were synthesized and tested against various cancer cell lines, showing promising growth inhibition rates with GI50 values below 2 μM for several analogs . This indicates potential applicability in treating hematologic malignancies.
Case Studies and Experimental Data
Several studies have focused on the biological activity of related compounds:
- Neuroleptic Activity :
- Anticancer Activity :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
